PFHPE possesses exceptional water and oil repellency due to its highly fluorinated structure. Scientists utilize it to develop novel materials with these properties. For instance, research explores using PFHPE in creating superhydrophobic surfaces that could self-clean or repel contaminants [].
PFHPE serves as a model compound for studying the physicochemical properties of fluorinated materials. Researchers can analyze factors like surface tension, tribological properties (friction and wear), and stability under extreme conditions [].
The low surface energy of PFHPE makes it a promising candidate for lubricants and anti-friction coatings. Studies investigate its effectiveness in reducing friction in various mechanical systems, potentially leading to improved efficiency and wear resistance [].
PFHPE's biocompatibility and unique properties are being explored for potential applications in drug delivery systems. Research examines its use in encapsulating drugs for targeted delivery or creating microfluidic devices for controlled drug release [].
PFHPE can be used as a building block for synthesizing more complex fluorinated polymers. Scientists investigate its use in creating novel polymers with specific properties for applications in electronics, membranes, and other fields [].
Perfluorohept-2-ene is a fluorinated organic compound with the molecular formula . It belongs to the family of perfluoroalkenes, characterized by the presence of multiple carbon-fluorine bonds and a double bond between two carbon atoms. The structure of perfluorohept-2-ene features a double bond located at the second carbon position, which contributes to its unique chemical properties. This compound is notable for its high stability and resistance to
Synthesis of perfluorohept-2-ene can be achieved through several methods:
Perfluorohept-2-ene has several applications due to its unique properties:
Perfluorohept-2-ene shares similarities with several other fluorinated compounds. Here are some comparable substances:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Perfluoroheptene | C7F14 | Linear structure; used as a solvent and chemical intermediate. |
| Perfluorohexene | C6F12 | Shorter chain; exhibits similar stability and applications. |
| Perfluorobutylene | C4F8 | Smaller size; used in polymer synthesis; less stable than heptenes. |
| Perfluoropropylene | C3F6 | Smallest in this group; used in specialty applications; lower boiling point. |
Perfluorohept-2-ene is unique due to its specific double bond location and longer carbon chain compared to other similar compounds, which contributes to distinct physical and chemical properties such as higher boiling points and different reactivity patterns under catalytic conditions.
The primary synthetic route to perfluorohept-2-ene involves catalytic isomerization of terminal perfluoroheptenes using Lewis acid catalysts [1] [2]. Antimony pentafluoride emerges as the most effective catalyst for this transformation, facilitating the migration of the double bond from the terminal position to the internal 2-position [1] [14].
The isomerization mechanism proceeds through the formation of perfluoroallyl cations as intermediates [1]. When terminal perfluoroolefins such as perfluorohept-1-ene are treated with catalytic quantities of antimony pentafluoride, they undergo smooth isomerization to the corresponding trans-perfluoroolefins with the double bond positioned at carbon-2 [1] [2]. The reaction typically achieves yields of 80-85% for the isomerization process [1].
Temperature control plays a crucial role in determining the stereochemical outcome of the isomerization [2]. At lower temperatures ranging from 0 to 5 degrees Celsius, the reaction favors the formation of trans-isomers through kinetic control [2]. The migration of the double bond under antimony pentafluoride catalysis occurs through intermediate formation of perfluoroallyl cations or via transitional states resembling allyl cation structures [1].
The reaction demonstrates remarkable stereospecificity, with the isomerization of terminal perfluoroolefins to internal ones proceeding stereoselectively to yield trans-isomers almost exclusively [1]. This selectivity represents a significant advantage for the controlled synthesis of specific perfluorohept-2-ene stereoisomers [2].
Table 2: Catalytic Isomerization Reaction Parameters
| Parameter | Condition | Yield/Selectivity | Reference |
|---|---|---|---|
| Catalyst | Antimony pentafluoride | 80-85% isomerization | [1] [2] |
| Temperature Range | 0-5°C to 100°C | High trans-selectivity | [1] [2] |
| Reaction Time | Variable (1-90 hours) | Equilibrium controlled | [1] |
| Stereoselectivity | Trans-selective | >95% trans-isomer | [1] |
Perfluorocyclopropane derivatives serve as valuable precursors for perfluorohept-2-ene synthesis through thermal rearrangement processes [1] [5]. Specifically, perfluorobutylcyclopropane undergoes ring-opening rearrangement under the influence of antimony pentafluoride at temperatures of 100 degrees Celsius to produce a mixture of perfluorohept-3-ene and perfluorohept-2-ene [1] [5].
The rearrangement mechanism involves the generation of carbocations through antimony pentafluoride-mediated ring opening of the highly strained perfluorocyclopropane ring system [1]. The reaction pathway proceeds through cleavage of the cyclopropane bonds, followed by carbocation stabilization and subsequent elimination to form the perfluoroheptene products [24].
The ring-opening process demonstrates the unique reactivity of perfluorinated cyclopropane systems compared to their hydrocarbon analogs [24]. The presence of fluorine atoms in the cyclopropane ring significantly enhances the ring strain and facilitates the rearrangement process under relatively mild conditions [8]. The electron-withdrawing nature of the fluorine substituents stabilizes the carbocationic intermediates formed during the ring-opening sequence [24].
Temperature control remains critical for optimizing the product distribution in perfluorocyclopropane rearrangement reactions [1]. At 100 degrees Celsius, the reaction proceeds smoothly to generate both perfluorohept-2-ene and perfluorohept-3-ene isomers, with the relative proportions dependent on the specific reaction conditions and catalyst loading [1] [5].
Industrial production of perfluorohept-2-ene employs aluminum chlorofluoride catalysts as an alternative to antimony pentafluoride for large-scale manufacturing processes [1]. The aluminum-based catalyst system offers advantages in terms of cost-effectiveness and operational safety for continuous production environments [11].
The aluminum chlorofluoride-catalyzed isomerization of perfluorohept-1-ene demonstrates time-dependent product distribution characteristics [1]. Initial reaction periods of one hour produce a mixture containing 65% perfluorohept-2-ene and 35% perfluorohept-3-ene, with both trans and cis isomers present [1]. Extended reaction times lead to equilibrium conditions favoring the thermodynamically more stable isomers [1].
The industrial process parameters show significant dependence on reaction time and temperature [1]. After 18 hours of reaction, the product distribution shifts to approximately 78% perfluorohept-3-ene and 15% perfluorohept-2-ene, indicating the thermodynamic preference for the 3-position isomer under equilibrium conditions [1]. At reaction completion after 90 hours, the final distribution reaches approximately 89% perfluorohept-3-ene and 5% perfluorohept-2-ene [1].
Table 3: Industrial-Scale Synthesis Conditions and Time-Dependent Product Distribution
| Time (hours) | Perfluorohept-2-ene (%) | Perfluorohept-3-ene (%) | Catalyst | Reference |
|---|---|---|---|---|
| 1 | 65 | 35 | Aluminum chlorofluoride | [1] |
| 18 | 15 | 78 | Aluminum chlorofluoride | [1] |
| 66 | 5 | 89 | Aluminum chlorofluoride | [1] |
| 90 | 5 | 89 | Aluminum chlorofluoride | [1] |
The industrial synthesis methodology incorporates continuous regeneration of the catalyst system to maintain optimal activity throughout extended production runs [11] [39]. Fluorinating agents such as bromine trifluoride or chlorine trifluoride serve as regenerating agents to restore the catalytic activity of spent aluminum chlorofluoride [39].
The separation and purification of perfluorohept-2-ene from isomeric mixtures requires specialized techniques due to the similar physical properties of the various perfluoroheptene isomers [20]. Fractional distillation represents the primary separation method, exploiting the subtle differences in boiling points between the positional and geometric isomers [16] [20].
The distillation process benefits from the relatively significant boiling point differences between perfluorohept-2-ene and its isomers [20]. Steam distillation techniques prove effective for initial separation, with over 70% of the perfluoroheptene telomers recoverable through this method [20]. The distillate and residue fractions exhibit similar spectral characteristics but differ primarily in chain length distribution [20].
Advanced separation techniques include the use of specialized column packing materials to enhance the resolution between closely related isomers [16]. The efficiency of the separation process depends critically on factors such as the differences in boiling points between components, the purity of the starting mixture, and the design of the distillation apparatus [16].
Temperature and pressure control during the separation process ensures optimal recovery of high-purity perfluorohept-2-ene [16]. Vacuum distillation techniques prove particularly valuable when dealing with heat-sensitive perfluorinated compounds or when conventional atmospheric distillation fails to achieve adequate separation [16].
Gas chromatography coupled with electron capture detection provides analytical support for monitoring isomer purity throughout the separation process [35]. This analytical technique enables precise quantification of individual stereoisomers, including the (E) and (Z) forms of perfluorohept-2-ene [35]. The separation and detection capabilities of gas chromatography prove essential for quality control in industrial production environments [35].
Table 4: Separation and Purification Methods for Perfluorohept-2-ene
| Method | Efficiency | Application | Reference |
|---|---|---|---|
| Fractional Distillation | Variable | Primary separation | [16] [20] |
| Steam Distillation | >70% recovery | Initial purification | [20] |
| Vacuum Distillation | High | Heat-sensitive compounds | [16] |
| Gas Chromatography | Analytical | Purity monitoring | [35] |
Perfluorohept-2-ene undergoes rapid double-bond migration when exposed to strong Lewis or Brønsted super-acids. Antimony pentafluoride and mixed aluminium chloride-fluoride catalysts generate perfluoroallyl carbocation intermediates that equilibrate the C=C bond between the second and third carbon atoms with high E-selectivity [1] [2].
| Catalyst (0.1 mol %) | Temperature (°C) | Time (h) | Perfluorohept-2-ene (%) | Perfluorohept-3-ene (E) (%) | Perfluorohept-3-ene (Z) (%) | Reference |
|---|---|---|---|---|---|---|
| Aluminium chlorofluoride solid | -20 → 25 | 1 | 59.3 | 32.0 | 2.3 | [1] |
| Aluminium chlorofluoride solid | -20 → 25 | 18 | 15.1 | 78.5 | 4.9 | [1] |
| Antimony pentafluoride neat | 0 | 0.5 | <5 | >90 | ≈5 | [2] |
Key mechanistic features
Internal perfluoro-alkenes such as perfluorohept-2-ene act as highly electron-deficient dipolarophiles toward N-alkyl and N-aryl nitrones, furnishing fluorinated isoxazolidines in [3 + 2] cycloadditions. Experimental work with the homologous perfluoro-2-methyl-2-pentene provides quantitative insight that translates directly to the hept-2-ene system [4] [5].
| Nitrone (R¹ =) | Solvent | Temperature (°C) | Time (h) | Isoxazolidine yield (%) | endo : exo | 5-F-substitution (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzyl | Tetrahydrofuran | 25 | 6 | 88 | 4 : 1 | 96 | [4] |
| p-Methoxybenzyl | Dichloromethane | 0 | 3 | 92 | 5 : 1 | 97 | [4] |
| Phenyl (computational) | Gas phase | – | – | (ΔG‡ = 46 kJ mol⁻¹) | Predicted endo | >90 | [5] |
Frontier-orbital analysis shows the dominant interaction is HOMO(nitrone)→LUMO(perfluorohept-2-ene). The large energy gap (≈3.9 eV) is offset by the very high nitrone HOMO coefficient on oxygen, which explains the consistent 5-fluoro regio-selection. Density-functional calculations predict a concerted but asynchronous transition state with simultaneous C–O and C–C bond formation; the C–O bond forms slightly earlier (Δr ≈ 0.12 Å) [5].
Perfluorohept-2-ene is markedly less prone to radical chain polymerisation than shorter perfluoroalkenes, but it participates in step-growth schemes where difunctional electrophiles generate perfluoropolyether backbones [6].
| Monomer pair | Initiator / Energy input | Average molecular mass (kDa) | Conversion after 24 h (%) | Glass-transition (°C) | Reference |
|---|---|---|---|---|---|
| Perfluorohept-2-ene + Perfluoro- acid fluoride (di-functional) | {"}cobalt-60 γ-irradiation, 10 kGy" | 41 | 72 | -122 | [6] |
| Perfluorohept-2-ene + Hexafluoropropylene epoxide | Ultraviolet, 254 nm | 28 | 63 | -128 | [6] |
Mechanistic studies using pulse-radiolysis show initial radical formation on the internal carbon–carbon double bond, followed by head-to-tail coupling and fluoride elimination. The resulting perfluoropolyalkylene has alternating –CF₂–CF(Rf)– units; chain growth terminates through disproportionation, giving unsaturated chain ends amenable to further cross-linking. Relative to tetrafluoroethylene, initiation requires roughly ten-fold higher dose because of steric and inductive stabilisation of the double bond [6].
Strong bases attack the internal C=C bond of perfluorohept-2-ene, triggering nucleophilic addition–elimination cascades that ultimately replace fluorine atoms with alkoxide or hydroxide and liberate fluoride ions [7] [8].
| Base / Nucleophile | Solvent | Temperature (°C) | Dominant product (24 h) | Defluorination (%) | Fluoride yield (mol F⁻ mol⁻¹ substrate) | Reference |
|---|---|---|---|---|---|---|
| Potassium hydroxide / Methanol | Neat methanol | 65 | 1-Methoxy-1-heptafluoroheptane | >90 | 12.6 | [7] |
| Potassium hydroxide / Ball-milling (no solvent) | Ambient | 4 h | Carbon dioxide + potassium fluoride | ≈100 | 14 | [9] |
| Sodium methoxide / Tetrahydrofuran | 25 | 8 h | β-Methoxy-perfluoroheptane | 48 | 6.7 | [8] |
Proposed elementary steps (potassium hydroxide, methanol)
Rate constants extracted from in situ infrared monitoring show first-order behaviour in substrate with kobs = (1.8 ± 0.2) × 10⁻³ s⁻¹ at 65 °C for the methanolic system [7]. Activation parameters (Ea ≈ 78 kJ mol⁻¹) match those for shorter perfluoroalkenes, indicating that inductive stabilisation from additional trifluoromethyl groups only modestly retards nucleophilic attack.